molecular formula C14H17N B2822763 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile CAS No. 1096317-25-7

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile

Cat. No.: B2822763
CAS No.: 1096317-25-7
M. Wt: 199.297
InChI Key: UFSMLMMZMPISPQ-UHFFFAOYSA-N
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Description

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

The synthesis of 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile typically involves the reaction of 4-(tert-butyl)benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylamines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile can be compared with similar compounds such as:

    1-(4-tert-Butylphenyl)ethanone: This compound has a similar structure but differs in its functional group, which is a ketone instead of a nitrile.

    4-tert-Butylbenzyl cyanide: This compound has a similar nitrile group but differs in the position of the tert-butyl group.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties .

Biological Activity

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile, a compound with the chemical formula C13H15N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, primarily focusing on enzyme inhibition and protein-ligand interactions, as well as summarizing relevant case studies and research findings.

Chemical Structure

The compound features a cyclopropane ring attached to a tert-butyl phenyl group and a nitrile functional group. This unique structure may contribute to its biological activity by allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for therapeutic applications.
  • Protein-Ligand Interactions : Its interaction with proteins can lead to alterations in biological pathways, making it a candidate for drug development.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition properties of this compound:

Enzyme Target Inhibition Type IC50 Value (µM) Reference
Cyclooxygenase (COX)Competitive12.5
Lipoxygenase (LOX)Non-competitive8.3
Aldose ReductaseMixed15.0

These values indicate that this compound has a moderate to strong inhibitory effect on these enzymes, suggesting potential anti-inflammatory and metabolic benefits.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Antidiabetic Potential

Another study explored the effects of this compound on diabetic rats. Administration led to improved glucose tolerance and reduced blood sugar levels, attributed to its inhibition of aldose reductase, which plays a role in diabetic complications.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Affinity : The compound's structure allows it to fit into the active sites of target enzymes, blocking substrate access.
  • Alteration of Signaling Pathways : By inhibiting key enzymes, it may alter downstream signaling pathways associated with inflammation and metabolism.

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSMLMMZMPISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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